N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide
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Overview
Description
N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a bromoanilino group, and a butanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE typically involves the condensation of 4-aminophenylacetaldehyde with 4-bromoaniline, followed by the reaction with butanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The aminophenyl and bromoanilino groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE
- N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
- N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-ETHOXYBENZOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21BrN4O |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-(4-bromoanilino)butanamide |
InChI |
InChI=1S/C18H21BrN4O/c1-13(14-4-8-16(20)9-5-14)22-23-18(24)3-2-12-21-17-10-6-15(19)7-11-17/h4-11,21H,2-3,12,20H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
IUZCKPYHPLSLBE-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCNC1=CC=C(C=C1)Br)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)CCCNC1=CC=C(C=C1)Br)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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